molecular formula C17H29BrN2 B13734260 (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide CAS No. 2933-20-2

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide

Cat. No.: B13734260
CAS No.: 2933-20-2
M. Wt: 341.3 g/mol
InChI Key: YUJQNTORYNPVPK-UHFFFAOYSA-M
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Description

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H29BrN2. It is known for its unique structure, which includes a cyclohexyl group attached to an aniline moiety, further connected to an ethyl chain bearing a trimethylammonium group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide typically involves the alkylation of a tertiary amineThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium salt. This method is scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically conducted in aqueous or organic solvents at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation of the aniline moiety can produce quinone derivatives .

Scientific Research Applications

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is unique due to its cyclohexyl-aniline structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and enhances its effectiveness in various applications.

Properties

CAS No.

2933-20-2

Molecular Formula

C17H29BrN2

Molecular Weight

341.3 g/mol

IUPAC Name

2-(N-cyclohexylanilino)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C17H29N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4,6-7,10-11,17H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1

InChI Key

YUJQNTORYNPVPK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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